6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide
説明
This compound features a hexanamide backbone with a 1,2,3-benzotriazin-4-one (benzotriazinone) moiety and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, which are critical for bioavailability and target engagement .
特性
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c21-20(22,23)14-9-11-15(12-10-14)24-18(28)8-2-1-5-13-27-19(29)16-6-3-4-7-17(16)25-26-27/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANVHJREKAVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide typically involves multiple steps, starting with the preparation of the benzotriazine core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the benzotriazine intermediate with the hexanamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its therapeutic potential in treating diseases associated with GPR139 modulation
Industry: Utilized in the development of new materials with specific properties
作用機序
The compound exerts its effects primarily through the modulation of GPR139, a G protein-coupled receptor. By binding to this receptor, it can influence various signaling pathways involved in physiological and pathological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Benzotriazinone Moieties
BH40918 (N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide)
- Structure : Differs in the aromatic substituent (3-fluorophenyl vs. 4-CF₃-phenyl).
- Molecular Weight : 354.38 g/mol (vs. estimated ~472 g/mol for the target compound).
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hexanamide
Hexanamide Derivatives with Varied Substituents
N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide (BH40918) vs. Target Compound
Antibacterial Hexanamide Derivatives ()
- N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)-6-(4-(trifluoromethyl)phenoxy)hexanamide: Combined with ciprofloxacin (CIP), achieved ~40% bacterial mortality vs. 16.99% for CIP alone.
- 6-(4-chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide: Lower efficacy (~30% mortality) compared to CF₃ analogue.
- Key Insight : CF₃ substituents correlate with enhanced antibacterial synergy, suggesting similar advantages for the target compound .
Kinase Inhibitors with Trifluoromethyl Groups
Spectroscopic Differentiation
- IR Spectroscopy: Benzotriazinone carbonyl (C=O) expected at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of S-H (~2500–2600 cm⁻¹) confirms tautomeric stability, as in triazole-thiones .
- ¹H-NMR : The CF₃ group’s electron-withdrawing effect would deshield adjacent protons, distinct from F or Cl analogues .
生物活性
6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a benzotriazine ring and a trifluoromethyl group, suggests significant biological activity. This article reviews the biological activity of this compound based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide |
| Molecular Formula | C20H19F3N4O2 |
| Molecular Weight | 394.39 g/mol |
| CAS Number | 880811-39-2 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential cytotoxic effects against breast cancer cells (MCF-7) and human embryonic kidney cells (HEK293) .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes involved in disease processes:
- Molecular Docking Studies : In silico studies have demonstrated favorable interactions between the compound and active sites of target enzymes. The trifluoromethyl group enhances binding affinity through hydrogen bonding with enzyme residues .
Case Studies
Several studies have reported on the biological activity of related compounds that may provide insights into the potential effects of this compound:
- Study on Cholinesterase Inhibition : A study evaluated derivatives of benzotriazine for their ability to inhibit cholinesterases. Compounds with similar structural features showed IC50 values ranging from 5 to 20 µM against AChE and BChE .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of benzotriazine derivatives on MCF-7 cells. The results indicated that certain modifications to the benzotriazine core significantly increased cytotoxicity, suggesting that structural optimization could enhance the efficacy of this compound .
Comparative Analysis
Comparing this compound with structurally similar compounds reveals its unique potential:
| Compound Name | Anticancer Activity | AChE Inhibition (IC50) | COX Inhibition |
|---|---|---|---|
| 6-(4-Oxo-benzotriazine derivative | Yes | ~10 µM | Moderate |
| Benzothiadiazine derivative | Moderate | ~15 µM | Low |
| 6-(Trifluoromethyl-substituted benzotriazine | High | ~5 µM | High |
Q & A
Q. What are the critical steps in synthesizing 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to attach the benzotriazinone moiety to the hexanamide backbone.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency.
- Temperature control : Reactions are typically conducted between 45–60°C to balance yield and byproduct formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify structural integrity, with characteristic peaks for the benzotriazinone (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in 19F NMR) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by reverse-phase C18 columns) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 435.2 [M+H]+) .
Q. What are the hypothesized biological targets of this compound?
Structural analogs suggest potential inhibition of:
- Kinases : The benzotriazinone core mimics ATP-binding motifs .
- Histone deacetylases (HDACs) : The trifluoromethylphenyl group may enhance binding to zinc-dependent active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent screening : Test DMF, THF, and acetonitrile to identify optimal polarity for intermediate stability.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in benzotriazinone formation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets, with scoring functions (e.g., ΔG < -8 kcal/mol indicating strong affinity) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability in biological environments .
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., fluorine vs. methoxy groups on lipophilicity) using logP measurements and cellular uptake assays .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to explain discrepancies in in vivo efficacy .
Q. What strategies enhance the compound’s pharmacokinetic properties?
- Pro-drug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve solubility and oral bioavailability .
- Lipid nanoparticle encapsulation : Enhances blood-brain barrier penetration for CNS targets .
Methodological Notes
- Data interpretation : When NMR spectra show unexpected peaks (e.g., doublets for diastereomers), use 2D-COSY or NOESY to resolve stereochemical ambiguities .
- Contradictory results : If biological assays show low activity despite computational predictions, re-evaluate target specificity via CRISPR knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
